molecular formula C25H32N2O4 B2727221 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide CAS No. 921541-42-6

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide

Número de catálogo B2727221
Número CAS: 921541-42-6
Peso molecular: 424.541
Clave InChI: QCUHSGCWLLZKFV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C25H32N2O4 and its molecular weight is 424.541. The purity is usually 95%.
BenchChem offers high-quality N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis in Drug Metabolites

  • The enantioselective synthesis of metabolites of vasopressin V2 receptor antagonists showcases the importance of chirality in drug metabolism and activity. This synthesis path, including lipase-catalyzed transesterification, is crucial for producing enantiomerically pure compounds, potentially improving drug efficacy and safety (Matsubara et al., 2000).

Claisen—Eschenmoser Reaction for Heterocyclic Compounds

  • The application of Claisen—Eschenmoser reactions in synthesizing N,N-dimethyl-2-(2-methylbenzofuran-3-yl)acetamides demonstrates the versatility of this method in creating complex heterocyclic compounds. These reactions are fundamental in developing new therapeutic agents with potential for treating various diseases (Mukhanova et al., 2007).

Silylation and Heterocycle Formation

  • Exploring the silylation of N-(2-hydroxyphenyl)acetamide has led to the formation of silaheterocyclic compounds, revealing the chemical diversity achievable through silylation. Such compounds have potential applications in materials science and as pharmacophores in drug discovery (Lazareva et al., 2017).

Cardiotonic Agents Development

  • The discovery of potent cardiotonics, such as derivatives of dihydropyridazinone, highlights the application of complex organic synthesis in developing new treatments for heart diseases. These compounds show significant inotropic activity, offering new avenues for therapeutic intervention (Robertson et al., 1986).

Antiallergic Agents Synthesis

  • The synthesis of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives and their evaluation as antiallergic agents exemplify the role of synthetic chemistry in addressing allergic reactions. This research underscores the importance of structural modification in enhancing the efficacy and selectivity of pharmacological agents (Ohshima et al., 1992).

Propiedades

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-17(2)11-12-27-21-10-9-19(14-22(21)31-16-25(4,5)24(27)29)26-23(28)15-30-20-8-6-7-18(3)13-20/h6-10,13-14,17H,11-12,15-16H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUHSGCWLLZKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.